molecular formula C9H9N3S B8628431 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole

2-Amino-4-methyl-5-(pyridin-4-yl)thiazole

Cat. No.: B8628431
M. Wt: 191.26 g/mol
InChI Key: FFLLFDZJLHNKDQ-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-(pyridin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole-2-amine with 4-bromopyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5-(pyridin-4-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole or pyridine derivatives.

Scientific Research Applications

2-Amino-4-methyl-5-(pyridin-4-yl)thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine
  • 4-Methyl-5-(2-pyridyl)thiazole

Uniqueness

2-Amino-4-methyl-5-(pyridin-4-yl)thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

4-methyl-5-pyridin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H2,10,12)

InChI Key

FFLLFDZJLHNKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=NC=C2

Origin of Product

United States

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